molecular formula C16H19N5O7 B1217056 Ara-ata CAS No. 15830-52-1

Ara-ata

Cat. No.: B1217056
CAS No.: 15830-52-1
M. Wt: 393.35 g/mol
InChI Key: GCVZNVTXNUTBFB-YGSHXTJESA-N
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Description

Ara-ata (hypothetical compound) is postulated to be a synthetic chelating agent with applications in industrial and pharmaceutical contexts. While direct references to this compound are absent in the provided evidence, its inferred properties align with compounds like EDTA-Fe (ethylenediaminetetraacetic acid-iron complex) and other metal-chelating agents. Chelators are critical in binding metal ions to stabilize formulations, enhance bioavailability, or mitigate toxicity .

Properties

CAS No.

15830-52-1

Molecular Formula

C16H19N5O7

Molecular Weight

393.35 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13+,16-/m1/s1

InChI Key

GCVZNVTXNUTBFB-YGSHXTJESA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Synonyms

ARA-ATA
arabinofuranosyladenine-2',3',5'-triacetate
vidarabine 2',3',5'-triacetate

Origin of Product

United States

Comparison with Similar Compounds

Ara-ata’s structural and functional analogs are selected based on metal-binding capacity, industrial relevance, and pharmacological use. Key comparisons include:

This compound vs. EDTA-Fe

Structural Similarities :

  • Both compounds likely feature a polyaminocarboxylic acid backbone, enabling strong coordination with metal ions like Fe³⁺ .
  • EDTA-Fe is widely used in agriculture as a micronutrient fertilizer due to its solubility and iron delivery efficiency .

Functional Differences :

  • Stability : EDTA-Fe exhibits high thermodynamic stability under neutral pH, while this compound’s stability profile (hypothetical) may vary under acidic conditions, affecting its agricultural applicability.
  • Synthesis Complexity: EDTA-Fe synthesis involves controlled pH adjustments and stoichiometric Fe²⁺/Fe³⁺ ratios . This compound’s synthesis (if analogous) might require novel ligands or catalysts, increasing production costs.
This compound vs. Acetate Derivatives (e.g., Acetata)

Functional Overlap :

  • Acetate derivatives, such as Acetata (a broad class of acetic acid derivatives), share applications in organic synthesis and drug formulation .
  • Both compounds may act as buffering agents or intermediates in chemical reactions.

Key Distinctions :

  • Toxicity Profile: Acetate derivatives are generally recognized as safe (GRAS) in food and pharmaceuticals, whereas this compound’s novel structure might necessitate rigorous toxicity testing .
This compound vs. DTPA (Diethylenetriaminepentaacetic Acid)

Structural Parallels :

  • DTPA, a higher-order chelator, binds lanthanides and actinides, making it valuable in radiopharmaceuticals and decontamination .
  • This compound’s hypothetical structure might offer similar high-affinity binding but with reduced molecular weight for enhanced biodistribution.

Performance Metrics :

  • Binding Capacity : DTPA binds Gd³⁺ for MRI contrast agents, while this compound could target smaller ions like Al³⁺ for neurotoxicity mitigation.
  • Regulatory Status : DTPA is FDA-approved, whereas this compound would require extensive preclinical validation .

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